N-(4-fluorobenzyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-fluorobenzylamine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of sulfonic acid or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another sulfonamide derivative with antibacterial properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of a fluorophenyl group and a methoxybenzene moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14FNO3S |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-19-13-3-2-4-14(9-13)20(17,18)16-10-11-5-7-12(15)8-6-11/h2-9,16H,10H2,1H3 |
InChI Key |
OFMZGCBRFDFAFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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